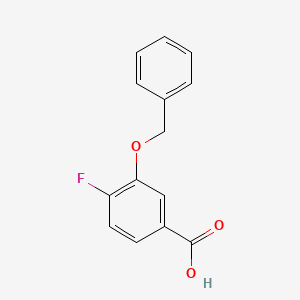

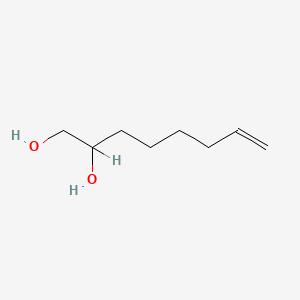

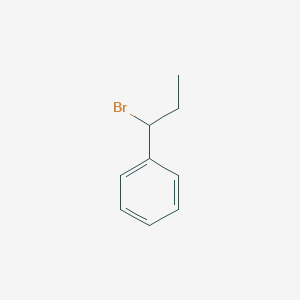

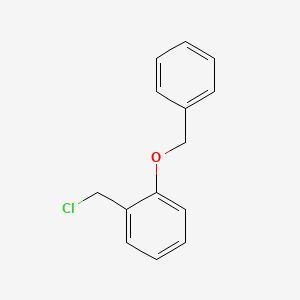

![molecular formula C12H9NO6 B1269843 5-[(4-Nitrophenoxy)methyl]-2-furoic acid CAS No. 438219-25-1](/img/structure/B1269843.png)

5-[(4-Nitrophenoxy)methyl]-2-furoic acid

Overview

Description

Synthesis Analysis

The synthesis of related furan derivatives involves nucleophilic substitution reactions, where a nitro group in a precursor compound is displaced by phenoxy groups. For example, Tanaka et al. (1981) demonstrated the preparation of methyl 5-phenoxy-2-furancarboxylates from methyl 5-nitro-2-furan-carboxylate using phenoxides, highlighting a common approach to modifying furan compounds which could be applicable to synthesizing 5-[(4-Nitrophenoxy)methyl]-2-furoic acid (Tanaka, Usui, & Shimadzu, 1981).

Molecular Structure Analysis

Structural analyses of furan derivatives are often conducted using X-ray crystallography or spectroscopic methods. For instance, Shengming Ma et al. (2004) synthesized 4-halo-5-hydroxyfuran-2(5H)-ones and confirmed their structure through X-ray single-crystal diffraction, providing insight into the molecular geometry and electronic structure of furan derivatives (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including halolactonization and hydroxylation, as shown in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones. The presence of nitro and phenoxy groups in this compound would influence its reactivity, potentially allowing for unique chemical transformations (Ma, Wu, & Shi, 2004).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis. Although specific data on this compound is not provided, studies on similar compounds offer valuable insights. For example, the solubility and stability of nitrofuran derivatives in water have been explored, indicating that modifications to the furan ring can significantly alter these properties (Abdollahi & Baeeri, 2014).

Scientific Research Applications

1. Chemical Transformations and Reactions

Studies have explored various transformations and reactions involving derivatives of 2-substituted 5-nitrofurans, like 5-[(4-Nitrophenoxy)methyl]-2-furoic acid. One research found that under the action of bases, these compounds can undergo ring opening, leading to the formation of different chemical structures such as acetylene thiolates and bis(furyl)dithiafulvenes (Maadadi et al., 2017).

2. Anodic Oxidation in Protic Solvents

Anodic oxidation of derivatives like 5-alkyl-2-furoic acids, which are structurally related to this compound, has been studied, revealing the formation of products like 1-butenolides and γ-keto esters (Torii et al., 1971).

3. Cycloaddition Reactions

Research on 5-amino-2-furancarboxylic acid methyl ester, closely related to this compound, shows that it undergoes Diels-Alder cycloaddition with various dienophiles. This leads to polysubstituted anilines, useful in synthetic organic chemistry (Padwa et al., 1997).

4. Antibacterial Effects and Genotoxic Potency

Studies have examined the antibacterial effects and genotoxic potency of nitrofuran drugs, including 5-nitro-2-furoic acid, a derivative of this compound. This research provides insights into the potential human use of these compounds (Abdollahi & Baeeri, 2014).

5. Potential in Antimycobacterial Therapies

The synthesis and evaluation of 5-nitro-2-furoic acid hydrazones, including compounds structurally related to this compound, have shown promising in vitro activities against mycobacterial species. This opens up potential therapeutic applications in antimycobacterial treatments (Sriram et al., 2010).

Safety and Hazards

properties

IUPAC Name |

5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTFAJGZQGYZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230828 | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

438219-25-1 | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

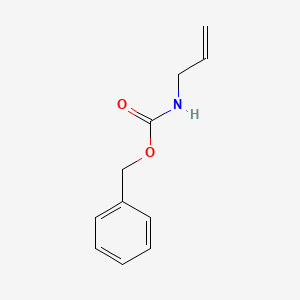

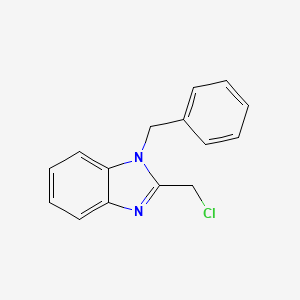

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)